molecular formula C31H44O5 B1261893 Triptotin F CAS No. 359630-36-7

Triptotin F

Cat. No.: B1261893
CAS No.: 359630-36-7
M. Wt: 496.7 g/mol
InChI Key: UZTWKCSXTUDYPH-POEAZOMSSA-N
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Description

Triptotin F is an organic compound with the chemical formula C31H44O5. It is a white or light yellow crystalline solid with a distinctive odor. This compound is widely used as a pharmaceutical intermediate and synthetic material. It exhibits antibacterial, anti-inflammatory, and anti-tumor activities, making it a compound of great interest in drug development .

Mechanism of Action

Target of Action

Triptotin F is a phenolic triterpene isolated from Tripterygium wilfordii Hook. f It’s structurally similar compound, triptolide, has been reported to have multiple targets including heat shock protein 70 (hsp70), nuclear factor kappa b (nfκb), and other proteins involved in inflammation and tumor growth .

Mode of Action

Triptolide, a similar compound, is known to interact with its targets leading to a decrease in hsp70 expression, affecting calcium release, causing lysosomal membrane depolarization, inhibiting nfκb activity, inos and cox-2 expression, as well as acting as a transcription inhibitor and an anti-angiogenesis factor

Biochemical Pathways

Tryptophan, a related compound, is known to be metabolized through two main pathways: the kynurenine pathway and the methoxyindole pathway . The intestinal microbiota has been identified as a modifier of the metabolism of tryptophan and its derived metabolites . It’s possible that this compound may also influence these pathways, but more research is needed to confirm this.

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (adme), can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s structurally similar compound, triptolide, has been reported to have anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor properties

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Triptotin F can be achieved through various methods. One common synthetic route involves the reaction of tryptophan, acetic acid, and sodium hypochlorite. The reaction needs to be carried out under appropriate temperature and reaction conditions, followed by a series of steps to obtain the this compound product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same starting materials (tryptophan, acetic acid, and sodium hypochlorite) under controlled conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Triptotin F undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups .

Scientific Research Applications

Triptotin F has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Triptotin F stands out due to its unique combination of antibacterial, anti-inflammatory, and anti-tumor activities, making it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

(2R,4aS,6aR,6aS,8S,14aS,14bR)-10,11-dihydroxy-8-(1-hydroxyethyl)-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44O5/c1-17-24-19(18(2)32)14-22-29(5,20(24)15-21(33)25(17)34)11-13-31(7)23-16-28(4,26(35)36)9-8-27(23,3)10-12-30(22,31)6/h14-15,18-19,23,32-34H,8-13,16H2,1-7H3,(H,35,36)/t18?,19-,23-,27-,28-,29+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTWKCSXTUDYPH-POEAZOMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Triptotin F?

A1: this compound, chemically named 2,3-dihydroxy-1,3,5(10),8-tetra-ene-6α-(2′-hydroxyethyl)-24-nor-D:A-friedooleanane-29-oic acid, was isolated from the plant Tripterygium wilfordii Hook. f. []. The researchers used spectroscopic studies to elucidate its structure, but the paper does not provide specific details about the molecular formula, weight, or spectroscopic data.

Q2: Are there any other research papers or resources that delve deeper into the properties and potential applications of this compound?

A2: The provided research paper [] focuses solely on the isolation and structural identification of this compound and a related compound, Triptotin G. Further research is needed to explore the potential biological activities, mechanisms of action, and applications of this novel compound.

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